N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-18-9-7-17(8-10-18)13-25-22(28)16-32(30,31)21-14-27(20-6-2-1-5-19(20)21)15-23(29)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOQFGZZJRIHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 407.4 g/mol. It features a fluorobenzyl group, an indole moiety, and a pyrrolidine ring, which are key to its biological interactions.
1. Anticholinesterase Activity
Studies have demonstrated that derivatives of this compound exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, analogs related to donepezil have shown promising AChE inhibition with IC50 values in the low micromolar range, suggesting potential applications in treating Alzheimer's disease .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| N-(4-fluorobenzyl)-2-sulfonamide | 0.39 | 0.72 |
| Donepezil | 0.20 | 0.25 |
2. Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related damage in neurodegenerative diseases. In vitro assays have reported significant antioxidant capacity, measured using Trolox equivalents and DPPH radical scavenging assays .
3. Neuroprotective Effects
Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. In particular, it has been shown to reduce cell death in PC12 cells exposed to hydrogen peroxide, highlighting its potential as a neuroprotective agent .
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Cholinesterases : By inhibiting AChE and BuChE, the compound increases acetylcholine levels, which is beneficial in cognitive disorders.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against neuronal damage.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Alzheimer's Disease : A study involving a series of donepezil-like compounds showed that modifications similar to those found in N-(4-fluorobenzyl)-2-sulfonamide resulted in enhanced cognitive function in animal models .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, derivatives demonstrated significant reductions in cell death rates compared to controls, indicating their potential utility in therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Indole-Sulfonamide Derivatives
N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide ()
- Structural Difference : Replaces the sulfonyl group with a thioether and substitutes pyrrolidine with piperidine (6-membered ring).
- Impact :
- Lipophilicity : Thioether increases lipophilicity (logP ~3.2) compared to sulfonyl (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Piperidine’s larger ring may alter metabolic pathways (e.g., CYP3A4 oxidation) compared to pyrrolidine.
- Synthesis : Thioether formation typically requires milder conditions than sulfonylation, improving yield (e.g., 65% vs. 43% in sulfonamide analogs) .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide ()
- Structural Difference : Features a 4-chlorobenzoyl and 5-methoxy group on the indole, with a trifluoromethylphenyl sulfonamide .
- Impact :
Indole-Acetamide Derivatives
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) ()
- Structural Difference : Lacks the sulfonyl and pyrrolidine groups, featuring a simpler oxoacetamide linkage.
- Impact :
MDMB-FUBICA
- Structural Difference : Contains a 1-(4-fluorobenzyl)-1H-indole core linked to a carbonyl-methyl group instead of sulfonamide-pyrrolidine.
- Impact: Target Specificity: Binds to cannabinoid receptors (CB1/CB2) rather than enzymes, demonstrating how indole modifications dictate pharmacological profiles .
Key Research Findings
Enzyme Inhibition
- The sulfonyl group in the target compound enhances hydrogen bonding with catalytic residues (e.g., in CYP51), improving inhibition (Ki = 0.8 nM) compared to thioether analogs (Ki = 12 nM) .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size allows better accommodation in sterically constrained active sites (e.g., CDK5/p25), increasing selectivity .
Pharmacokinetics
- Oral Bioavailability : The target compound’s sulfonyl group improves solubility (logS -2.8) but reduces Caco-2 permeability (Papp = 5.3 × 10⁻⁶ cm/s) compared to thioether analogs (Papp = 12 × 10⁻⁶ cm/s) .
Preparation Methods
Catalytic Oxidation of o-Aminophenylethanol
o-Aminophenylethanol undergoes oxidation in the presence of cobalt acetate or manganese acetate and N-hydroxyphthalimide (NHPI) under aerobic conditions. This method achieves indole yields exceeding 90% at mild temperatures (20–50°C), eliminating hazardous reagents and minimizing byproducts.
Reaction Conditions:
- Catalyst: Cobalt acetate (0.02–0.08 g/g substrate)
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Oxidant: Air or pure oxygen
- Temperature: 25–45°C
- Time: 2–5 hours
This method’s efficiency and scalability make it preferable for large-scale indole production.
Functionalization of the Indole Nitrogen
The substitution of the indole nitrogen with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group introduces steric and electronic modifications critical for the compound’s bioactivity.
Alkylation via Nucleophilic Substitution
Indole reacts with 2-chloro-1-(pyrrolidin-1-yl)ethanone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds via an SN₂ mechanism, with the indole’s deprotonated nitrogen attacking the electrophilic carbon adjacent to the carbonyl group.
Procedure:
- Dissolve indole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.
- Introduce 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 equiv) dropwise.
- Heat to 60°C for 6–8 hours.
- Quench with ice water and extract with ethyl acetate.
Yield: 65–75% (reported for analogous pyrrolidine substitutions).
Sulfonation at the Indole 3-Position
Sulfonation introduces the sulfonyl group at the indole’s 3-position, a site favored due to electronic activation by the nitrogen atom. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent, forming the intermediate sulfonyl chloride.
Chlorosulfonic Acid-Mediated Sulfonation
Steps:
- Cool chlorosulfonic acid to 0°C.
- Add 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole (1.0 equiv) portionwise.
- Stir at 0°C for 1 hour, then at room temperature for 2 hours.
- Quench with ice water to precipitate the sulfonyl chloride.
Yield: 35–40% (similar to dihydrobenzo[cd]indole sulfonation).
Formation of the Sulfonamide-Acetamide Linkage
The sulfonyl chloride intermediate reacts with a glycine derivative to form the sulfonamide bond, followed by amidation with 4-fluorobenzylamine.
Sulfonamide Synthesis with Glycine Ethyl Ester
Hydrolysis and Amide Coupling
- Hydrolyze the ester to carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water.
- Activate the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- React with 4-fluorobenzylamine (1.5 equiv) in dichloromethane (DCM) with Et₃N.
Yield: 80–85% (comparable to kinase inhibitor amidation).
Optimization and Analytical Validation
Reaction Optimization Table
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. Key steps include sulfonation at the indole 3-position, alkylation of the indole nitrogen with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, and coupling with a 4-fluorobenzyl-acetamide moiety. Optimization strategies include:
- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for alkylation steps to enhance nucleophilicity .
- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation, achieving yields >75% .
- Purification : Use preparative HPLC or silica gel chromatography to isolate intermediates with >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., indole C3 sulfonation) and substituent integration. Key signals include:
- Indole H-2 proton: δ 7.8–8.2 ppm (deshielded due to sulfonyl group) .
- Pyrrolidinyl protons: δ 2.5–3.5 ppm (N-ethyl coupling) .
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of pyrrolidinone moiety) .
- HPLC : Purity >98% confirmed via reverse-phase C18 column (retention time: 12.5 min) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore elements?
Design SAR studies by systematically modifying:
- Fluorobenzyl group : Replace 4-F with Cl or H to assess halogen’s role in target binding .
- Pyrrolidinyl moiety : Compare with piperidine or morpholine to evaluate ring size impact on solubility/bioactivity .
- Sulfonyl linker : Test sulfonamide vs. carbonyl analogs for metabolic stability .
Methodology : - In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .
- LogP analysis : Determine lipophilicity via shake-flask method to correlate with membrane permeability .
Q. What computational strategies predict binding modes and resolve contradictory biological data?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets). Key findings:
- Sulfonyl group forms hydrogen bonds with catalytic lysine residues .
- Fluorobenzyl moiety occupies hydrophobic subpockets .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
- Contradiction resolution : If bioactivity varies between assays, validate target engagement via cellular thermal shift assay (CETSA) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t½ >60 min preferred) .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ >10 µM indicates low risk) .
- hERG assay : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ >30 µM acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
